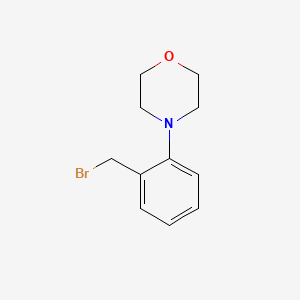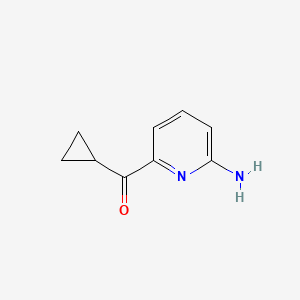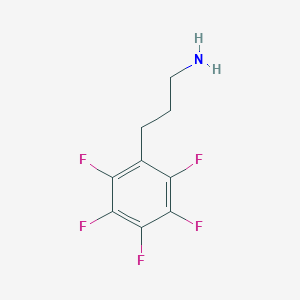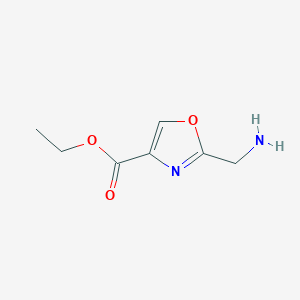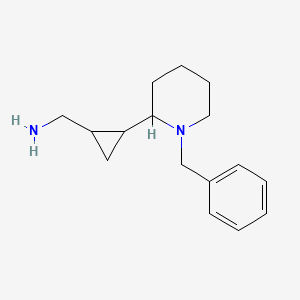
2,2,2-trifluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a trifluoromethyl group, a phenyl ring, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trifluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of 2,2,2-trifluoroacetamide with 5-phenyl-1,3,4-thiadiazole-2-amine. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or acetonitrile, and a catalyst like triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or thiadiazole rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogens, alkylating agents, nucleophiles; reactions are conducted in various solvents depending on the nature of the substituent.
Major Products Formed:
- Oxidized derivatives
- Reduced derivatives
- Substituted products with different functional groups
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, 2,2,2-trifluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide is investigated for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent .
Medicine: The compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer .
Industry: In the industrial sector, the compound is used in the development of advanced materials. Its incorporation into polymers and coatings can improve their thermal stability and chemical resistance .
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The thiadiazole ring can interact with metal ions and other biomolecules, contributing to its biological activity .
Comparison with Similar Compounds
- 2,2,2-Trifluoro-N-phenylacetamide
- 2,2,2-Trifluoroacetophenone
- 2,2,2-Trifluoro-1-phenylethanol
- 4,4,4-Trifluoro-1-phenyl-1,3-butanedione
- Thiadiazole derivatives with different substituents
Uniqueness: The uniqueness of 2,2,2-trifluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide lies in its combined trifluoromethyl and thiadiazole functionalities. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H6F3N3OS |
|---|---|
Molecular Weight |
273.24 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C10H6F3N3OS/c11-10(12,13)8(17)14-9-16-15-7(18-9)6-4-2-1-3-5-6/h1-5H,(H,14,16,17) |
InChI Key |
HVJQDWUYSVRXKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Benzyloxycarbonyl-5-tert-butoxycarbonyl-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13583590.png)

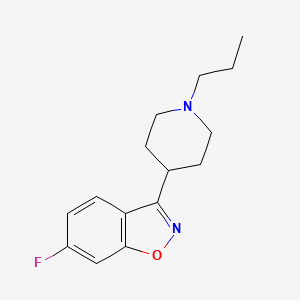
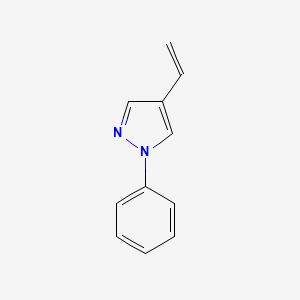
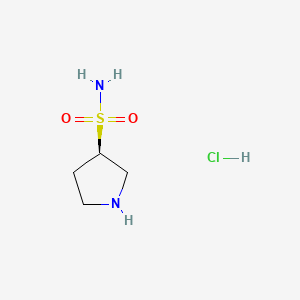
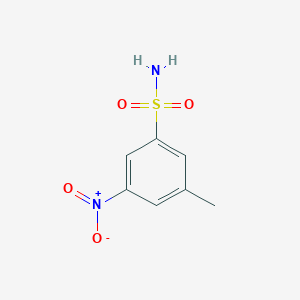
aminehydrochloride](/img/structure/B13583647.png)
![(1r)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)ethan-1-amine](/img/structure/B13583650.png)
